molecular formula C8H8N4 B3251158 1-phenyl-1H-1,2,3-triazol-4-amine CAS No. 2076-64-4

1-phenyl-1H-1,2,3-triazol-4-amine

Cat. No.: B3251158
CAS No.: 2076-64-4
M. Wt: 160.18 g/mol
InChI Key: FOIKZZCOPIBALR-UHFFFAOYSA-N
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Description

1-Phenyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound that belongs to the class of triazoles. It is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The phenyl group attached to the triazole ring enhances its stability and biological activity. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

Target of Action

1-Phenyl-1H-1,2,3-triazol-4-amine is a nitrogen-containing heterocyclic compound Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Mode of Action

It’s known that the basic nitrogen atoms of the 1,2,3-triazole can coordinate preferentially with the cationic palladium center to form an activated species . This interaction could potentially lead to changes in the target molecules.

Biochemical Pathways

Triazole compounds are known to have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology . Therefore, it’s plausible that this compound could affect multiple biochemical pathways.

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

Triazole compounds are known to show versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Action Environment

It’s known that 1,2,3-triazoles have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This suggests that the compound’s action, efficacy, and stability could be relatively unaffected by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,3-triazol-4-amine can be synthesized through various methods, including:

    Click Chemistry: This method involves the copper-catalyzed azide-alkyne cycloaddition reaction. The reaction typically uses phenyl azide and propargylamine as starting materials, with copper sulfate and sodium ascorbate as catalysts.

    Cyclization Reactions: Another approach involves the cyclization of hydrazones with nitriles under acidic conditions.

Industrial Production Methods: Industrial production of this compound often employs large-scale click chemistry due to its efficiency and high yield. The process involves continuous flow reactors to ensure consistent reaction conditions and scalability. The use of automated systems and optimized reaction parameters enhances the overall production efficiency .

Comparison with Similar Compounds

1-Phenyl-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its high stability, ease of synthesis, and broad range of applications in various fields. Its unique triazole ring structure allows for versatile chemical modifications, making it a valuable compound in research and industry .

Properties

IUPAC Name

1-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIKZZCOPIBALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2076-64-4
Record name 1-phenyl-1H-1,2,3-triazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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